molecular formula C14H19N3O B6504377 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea CAS No. 1396676-80-4

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea

Cat. No.: B6504377
CAS No.: 1396676-80-4
M. Wt: 245.32 g/mol
InChI Key: MUPCFGCEWHJLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea is a synthetic urea derivative characterized by a benzyl group attached to the urea nitrogen and a 4-(dimethylamino)but-2-yn-1-yl substituent. The dimethylamino butynyl group introduces unique physicochemical properties: the alkyne moiety may enable click chemistry applications, while the dimethylamino group enhances solubility via protonation under physiological conditions.

Properties

IUPAC Name

1-benzyl-3-[4-(dimethylamino)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17(2)11-7-6-10-15-14(18)16-12-13-8-4-3-5-9-13/h3-5,8-9H,10-12H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPCFGCEWHJLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea typically involves the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a dimethylamine source under basic conditions to form the dimethylamino-substituted butynyl intermediate.

    Coupling with benzyl isocyanate: The intermediate is then reacted with benzyl isocyanate to form the final urea compound. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted urea derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for exploring new chemical reactions and mechanisms, particularly in organic synthesis.

Biology

Research indicates that 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea may exhibit biological activity, making it a candidate for studies on:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in disease pathways.
  • Cellular Signaling Pathways: Interaction with receptors or other molecular targets.

Medicine

This compound has potential therapeutic applications, including:

  • Drug Development: Investigating its use as a drug candidate for treating specific diseases.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Industry

In industrial applications, this compound could be utilized in developing new materials such as polymers or coatings due to its unique chemical properties.

Research has indicated various biological activities associated with this compound:

Biological ActivityDescriptionReference
Enzyme InhibitionPotential inhibition of HDAC6 and Sirt2 enzymes involved in cancer pathways.
Antimicrobial ActivityEffectiveness against bacterial strains; mechanism linked to disruption of cell wall synthesis.

Case Studies

Several related compounds have demonstrated significant biological activities:

Compound NameBiological ActivityReference
1-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-yl ureaAnticancer activity against HT-29 cell line
Dimethylamino derivativesEnzyme inhibition (HDAC6/Sirt2)
Pyrrolidine derivativesAntibacterial activity

These findings suggest that further exploration of 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-y]urea could reveal additional therapeutic potentials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group could facilitate binding to specific sites, while the urea moiety may participate in hydrogen bonding or other interactions. The exact pathways involved would require detailed studies using techniques such as molecular docking, enzyme assays, or cellular assays.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Key Substituents Functional Impact
Target Compound 4-(Dimethylamino)but-2-yn-1-yl Alkyne enables reactivity (e.g., click chemistry); dimethylamino enhances solubility
1-Benzyl-3-(4-isocyanatofuran-3-yl)methyl urea Furan-methyl isocyanate Furan confers rigidity; isocyanate reactivity aids in cyclization
1-Benzyl-3-(4-ethyl-benzoyl)urea 4-Ethyl-benzoyl Benzoyl group increases lipophilicity; ethyl chain modulates steric effects
1-Benzyl-3-(4-chloromethyl-benzoyl)urea 4-Chloromethyl-benzoyl Chlorine enhances electrophilicity; potential for further functionalization

Key Observations :

  • The target compound’s alkyne and dimethylamino groups distinguish it from benzoyl- or furan-containing analogs, offering distinct reactivity and solubility profiles.
  • Benzoyl derivatives () prioritize lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s dimethylamino group .

Key Observations :

  • The target compound’s synthesis likely shares steps with and , such as Curtius rearrangement of acyl azides to generate isocyanates, followed by urea formation .
  • highlights the importance of reaction conditions (e.g., reflux heating) for optimizing yields in benzoylurea derivatives, a consideration applicable to the target compound’s synthesis .

Table 3: Property and Application Insights

Compound Name Solubility Profile Biological Activity Analytical Characterization
Target Compound High (due to dimethylamino) Anticancer (hypothesized) Likely requires NMR/FTIR for confirmation
1-Benzyl-3-(4-isocyanatofuran-3-yl)methyl urea Moderate Precursor to DHFP (anticancer) FTIR, NMR used for cyclization verification
Benzoylurea derivatives () Low to moderate Anticancer (explicitly tested) FTIR, ¹H/¹³C-NMR for structure

Key Observations :

  • Anticancer activity is explicitly demonstrated in benzoylurea derivatives (), suggesting a structure-activity relationship (SAR) that the target compound’s unique substituents may further refine .

Challenges and Opportunities

  • Synthetic Complexity: The alkyne and dimethylamino groups in the target compound may require stringent conditions to avoid side reactions (e.g., alkyne polymerization).
  • SAR Exploration : Comparative studies with ’s benzoylureas could clarify how substituent polarity and steric effects influence anticancer efficacy.
  • Characterization : As with and , FTIR and NMR remain critical for verifying urea formation and substituent integration .

Biological Activity

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea is an organic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the But-2-yn-1-yl Intermediate : This is achieved by reacting an alkyne precursor with a dimethylamine source under basic conditions.
  • Coupling with Benzyl Isocyanate : The intermediate is then reacted with benzyl isocyanate in an inert solvent like dichloromethane or tetrahydrofuran, often under mild heating conditions .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have shown potential in inhibiting specific enzymes involved in disease pathways, such as those related to cancer and inflammation. For instance, studies on related compounds have demonstrated their ability to inhibit enzymes like HDAC6 and Sirt2, which are implicated in various cellular processes including cell proliferation and apoptosis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

A review of similar compounds highlights the biological activities observed in laboratory settings:

Compound NameBiological ActivityReference
1-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-yl ureaAnticancer activity against HT-29 cell line
Dimethylamino derivativesEnzyme inhibition (HDAC6/Sirt2)
Pyrrolidine derivativesAntibacterial activity

These findings suggest that this compound could be explored further for its biological activities.

The exact mechanism by which 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-y]urea exerts its effects remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors critical in various biological pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, contributing to its potential therapeutic effects .

Q & A

What are the optimal synthetic routes for 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For urea derivatives like this compound, a two-step approach is common: (1) preparing the alkyne-containing intermediate (e.g., 4-(dimethylamino)but-2-yn-1-amine) and (2) coupling it with benzyl isocyanate or via carbodiimide-mediated reactions. Evidence from analogous urea syntheses suggests that refluxing in anhydrous THF or DCM with coupling agents like DCC (dicyclohexylcarbodiimide) improves yields . Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane or via recrystallization from ethanol. Monitoring by TLC and HPLC ensures intermediate stability and final product homogeneity.

How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • FTIR: Key peaks include N-H stretches (urea moiety) at ~3300–3200 cm⁻¹, C=O (urea carbonyl) at ~1640–1680 cm⁻¹, and alkyne C≡C stretching at ~2100–2260 cm⁻¹. The dimethylamino group shows C-N stretches at ~1200–1250 cm⁻¹ .
  • ¹H-NMR: The benzyl group appears as a singlet at δ 4.3–4.5 ppm (CH₂), while the dimethylamino protons resonate as a singlet at δ 2.2–2.4 ppm. The alkyne proton (if present) is absent due to symmetry, but coupling to adjacent groups may split signals .
  • ¹³C-NMR: The urea carbonyl is observed at δ 155–160 ppm, and the alkyne carbons appear at δ 70–90 ppm (sp-hybridized carbons).

What strategies resolve contradictions in biological activity data for urea derivatives in anticancer research?

Methodological Answer:
Contradictions may arise from variations in cell lines, assay protocols, or compound purity. To address this:

  • Standardize assays: Use established cell lines (e.g., MCF-7, HeLa) with consistent passage numbers and culture conditions.
  • Validate purity: Employ LC-MS or elemental analysis to confirm compound integrity .
  • Orthogonal assays: Combine cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) or target-specific assays (e.g., kinase inhibition).
  • Statistical rigor: Apply multivariate analysis to account for batch effects or inter-lab variability.

How do computational methods aid in understanding the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Tools like AutoDock Vina or Schrödinger Suite can model binding modes to targets (e.g., kinases or tubulin). Focus on hydrogen bonding between the urea carbonyl and active-site residues .
  • MD simulations: Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS. Monitor RMSD and binding free energy (MM-PBSA/GBSA).
  • QSAR: Develop models correlating substituent effects (e.g., alkyne length, dimethylamino position) with activity using descriptors like logP or electrostatic potential .

What challenges arise in crystallographic refinement of urea derivatives using SHELX, and how can they be addressed?

Methodological Answer:

  • Disorder in alkyne/dimethylamino groups: Use PART commands in SHELXL to model split positions and apply restraints (e.g., DFIX for bond lengths) .
  • Twinned data: Test for twinning via R-factor ratios (Hooft/York metrics) and refine with TWIN/BASF instructions .
  • Weak diffraction: Optimize crystal growth (e.g., vapor diffusion with PEG-based precipitants) and collect high-resolution data (≤1.0 Å) to resolve electron density for flexible groups.

How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?

Methodological Answer:

  • Analog synthesis: Vary substituents on the benzyl group (e.g., electron-withdrawing/-donating groups) and the alkyne chain length. Use parallel synthesis for efficiency .
  • In vitro screening: Test analogs against a panel of cancer cell lines and correlate activity with physicochemical parameters (e.g., logD, polar surface area).
  • Mechanistic probes: Include control compounds (e.g., dimethylamino-free analogs) to isolate the role of the alkyne-dimethylamino motif in target engagement.

What analytical methods are critical for assessing batch-to-batch consistency in synthesized compounds?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (ACN/water gradient) to monitor retention time and UV purity (λ = 254 nm).
  • HRMS: Confirm molecular ion ([M+H]⁺) with ≤3 ppm mass error.
  • Elemental analysis: Carbon/nitrogen content should align with theoretical values (±0.4%).
  • DSC/TGA: Characterize thermal stability and polymorphic forms, which impact solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.